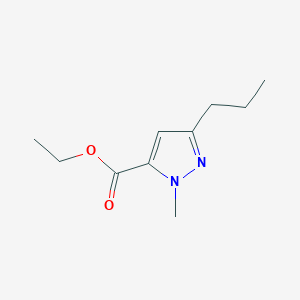

Ethyl 1-methyl-3-propyl-1H-pyrazole-5-carboxylate

Cat. No. B044991

Key on ui cas rn:

133261-07-1

M. Wt: 196.25 g/mol

InChI Key: ZPSRHLWRTVNGSM-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05977378

Procedure details

76.5 g of 20% strength by weight sodium ethylate solution were initially introduced into a 250 ml 4-necked flask and 41.9 g of ethyl 2,4-diketoheptanecarboxylate were added in the course of 15 minutes. The solution thus prepared was added to a mixture of methylhydrazine (10.4 g), acetic acid (13.5 g) and ethanol (20 ml) at an internal temperature of 30 to 40° C. in the course of 45 minutes. When the addition was complete, the mixture was subsequently stirred at room temperature for a further hour and the ethanol was then distilled off. 100 ml of toluene and 100 ml of water were then added, the phases which form were separated and the aqueous phase was extracted twice more with 50 ml of toluene each time. The combined toluene extracts were reextracted with 100 ml of water, dried and concentrated under a slight vacuum. 31 g of isomer-free ethyl 1-methyl-3-n-propyl-pyrazole-5-carboxylate having a boiling point of 125 to 128° C. under a pressure of 13 mm were obtained by fractional distillation. This corresponds to a yield of 75% of theory. The undesirable isomer ethyl 1-methyl-5-n-propyl-pyrazole-3-carboxylate was obtained as a second fraction in a yield of 6.2 g (=15% of theory). The boiling point of this isomer was 166 to 168° C. under a pressure of 13 mm.

Name

ethyl 2,4-diketoheptanecarboxylate

Quantity

41.9 g

Type

reactant

Reaction Step Two

Name

methylhydrazine

Quantity

10.4 g

Type

reactant

Reaction Step Three

Yield

75%

Identifiers

|

REACTION_CXSMILES

|

CC[O-].[Na+].O=[C:6]([CH2:13][C:14](=O)[CH2:15][CH2:16]C)[CH2:7][C:8]([O:10][CH2:11][CH3:12])=[O:9].[CH3:19][NH:20][NH2:21].C(O)(=O)C>C(O)C>[CH3:19][N:20]1[C:7]([C:8]([O:10][CH2:11][CH3:12])=[O:9])=[CH:6][C:13]([CH2:14][CH2:15][CH3:16])=[N:21]1 |f:0.1|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC[O-].[Na+]

|

Step Two

|

Name

|

ethyl 2,4-diketoheptanecarboxylate

|

|

Quantity

|

41.9 g

|

|

Type

|

reactant

|

|

Smiles

|

O=C(CC(=O)OCC)CC(CCC)=O

|

Step Three

|

Name

|

methylhydrazine

|

|

Quantity

|

10.4 g

|

|

Type

|

reactant

|

|

Smiles

|

CNN

|

|

Name

|

|

|

Quantity

|

13.5 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)O

|

|

Name

|

|

|

Quantity

|

20 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(C)O

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

the mixture was subsequently stirred at room temperature for a further hour

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The solution thus prepared

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

When the addition

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

the ethanol was then distilled off

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

100 ml of toluene and 100 ml of water were then added

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the phases which form were separated

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

the aqueous phase was extracted twice more with 50 ml of toluene each time

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated under a slight vacuum

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CN1N=C(C=C1C(=O)OCC)CCC

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 31 g | |

| YIELD: PERCENTYIELD | 75% | |

| YIELD: CALCULATEDPERCENTYIELD | 75.5% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |